1,5-Bis(hydroxyamino)anthracene-9,10-dione
Description
Structure
3D Structure
Properties
CAS No. |
60080-32-2 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-(hydroxyamino)-5-nitrosoanthracene-9,10-diol |
InChI |
InChI=1S/C14H10N2O4/c17-13-7-3-1-5-9(15-19)11(7)14(18)8-4-2-6-10(16-20)12(8)13/h1-6,15,17-19H |
InChI Key |
OCDHNGVPCBLGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NO)C(=C3C=CC=C(C3=C2O)N=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways to 1,5 Bis Hydroxyamino Anthracene 9,10 Dione and Analogues
Strategies for the Direct Synthesis of 1,5-Bis(hydroxyamino)anthracene-9,10-dione
Direct synthesis of the target compound hinges on introducing two hydroxyamino groups at the C1 and C5 positions of the anthraquinone (B42736) skeleton. This can be conceptually approached by either starting with a 1,5-disubstituted precursor and replacing the substituents, or by directly functionalizing the unsubstituted core, although the latter is often challenged by issues of regioselectivity.
A common and effective strategy for introducing nitrogen-based functionalities to the anthraquinone core is through nucleophilic aromatic substitution (SNAr) on halogenated derivatives. bac-lac.gc.caresearchgate.net The 1,5-dichloroanthracene-9,10-dione is a logical starting material for this approach. The chlorine atoms at the 1 and 5 positions activate the ring for nucleophilic attack, and their replacement with a suitable nitrogen nucleophile, such as hydroxylamine (NH₂OH) or its protected forms, would yield the desired product.
This type of transformation is analogous to the well-established Ullmann condensation reactions, where copper catalysts are often employed to facilitate the coupling of aryl halides with amines, alcohols, or thiols. nih.govresearchgate.net For instance, copper(0)-catalyzed Ullmann-type reactions have been successfully used to synthesize various amino-substituted anthraquinones from bromo or chloro derivatives. researchgate.net A similar copper-catalyzed reaction between 1,5-dichloroanthracene-9,10-dione and hydroxylamine could be a viable pathway.
A study on the nucleophilic substitution of 1,5-dichloroanthraquinone (B31372) demonstrated its reactivity with various nitrogen nucleophiles. For example, it reacts with sodium azide in refluxing dimethylsulfoxide (DMSO) to produce 1-amino-5-chloroanthraquinone, showcasing the feasibility of substitution at these positions. bac-lac.gc.ca A similar reaction with hydroxylamine, potentially in the presence of a base to deprotonate the nucleophile and a suitable solvent, could lead to the formation of this compound.
| Precursor | Reagent | Reaction Type | Potential Product |
| 1,5-Dichloroanthracene-9,10-dione | Hydroxylamine (NH₂OH) | Nucleophilic Aromatic Substitution (SNAr) | This compound |
| 1,5-Dibromoanthracene-9,10-dione | Hydroxylamine (NH₂OH) | Copper-Catalyzed Ullmann Coupling | This compound |
| 1,5-Dinitroanthracene-9,10-dione | Reducing Agent then Hydroxylamine | Reduction followed by Substitution | This compound |
Direct functionalization of the unsubstituted anthracene-9,10-dione core is generally more challenging due to the lower reactivity of the C-H bonds towards nucleophilic substitution and the difficulty in controlling the position of substitution. However, methods for the direct amination of activated anthraquinone systems have been reported. For example, 1,4-dihydroxyanthraquinone can be treated with amines in the presence of an oxidizing agent like iodobenzene-diacetate to yield amino-substituted products. researchgate.net This suggests that under specific activating conditions, direct introduction of a hydroxyamino group might be feasible, although achieving 1,5-disubstitution selectively would be a significant hurdle.
General Synthetic Routes to Hydroxyamino-Substituted Anthraquinones
The synthesis of hydroxyamino-anthraquinones can be viewed as a subset of the broader field of aminoanthraquinone and hydroxyanthraquinone synthesis. General methods in this area provide a foundational toolkit that can be adapted for the specific target molecule.
Amination of anthraquinones is a widely practiced industrial and laboratory process. As mentioned, nucleophilic substitution of halogens is a primary route. bac-lac.gc.caresearchgate.net Additionally, amination can be achieved by reacting hydroxy-substituted anthraquinones, such as 1,4-dihydroxyanthraquinone (quinizarin), with amines. nih.govnih.gov While this typically involves simple alkyl or aryl amines, the use of hydroxylamine as the nucleophile in such systems could provide a pathway to hydroxyamino derivatives.
Hydroxylation reactions, on the other hand, often involve harsher conditions or multi-step processes starting from aminoanthraquinones via diazotization, followed by hydrolysis. bac-lac.gc.ca Synthesizing the target molecule via a hydroxylation route is less direct than amination with hydroxylamine.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound, particularly via the most plausible route of nucleophilic substitution on 1,5-dichloroanthracene-9,10-dione, would involve systematically varying several key reaction parameters to maximize yield and purity.
Key parameters for optimization include:
Catalyst System: For Ullmann-type reactions, the choice of the copper source (e.g., Cu(0), Cu(I) salts like CuI or CuBr) and the presence and type of ligand can be critical. researchgate.net Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions are also powerful methods for C-N bond formation and could be explored. researchgate.net
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are often effective for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free. bac-lac.gc.ca
Base: A base is typically required to deprotonate the hydroxylamine, increasing its nucleophilicity. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine).
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition. Microwave-assisted heating has been shown to dramatically reduce reaction times in Ullmann couplings of anthraquinones, often from hours to minutes. nih.govspringernature.comelsevierpure.com
The table below illustrates a hypothetical optimization study for a copper-catalyzed reaction, based on common variables in Ullmann couplings.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ (2.0) | DMF | 120 | 24 | Low |
| 2 | Cu(0) powder (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | Moderate |
| 3 | CuI (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | Moderate |
| 4 | Cu(0) powder (20) | K₂CO₃ (2.0) | DMF | 150 (MW) | 0.5 | High |
| 5 | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | Moderate |
This table is illustrative and represents a typical optimization strategy for related C-N coupling reactions.
Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. nih.gov Purification of the final product would likely involve column chromatography or recrystallization.
Advanced Spectroscopic and Structural Characterization of 1,5 Bis Hydroxyamino Anthracene 9,10 Dione
Spectroscopic Analysis for Detailed Structural Elucidation
Spectroscopic analysis is fundamental to determining the precise chemical structure and electronic properties of a molecule. Techniques such as NMR, MS, UV-Vis, and FT-IR provide complementary information about the connectivity of atoms, molecular weight, electronic transitions, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be essential for elucidating the proton (¹H) and carbon (¹³C) environments within the 1,5-Bis(hydroxyamino)anthracene-9,10-dione structure. A ¹H NMR spectrum would be expected to show distinct signals for the hydroxylamino protons (-NHOH) and the aromatic protons on the anthracene (B1667546) core. The symmetry of the 1,5-substitution pattern would simplify the aromatic region of the spectrum. Similarly, a ¹³C NMR spectrum would identify the chemical shifts for the carbonyl carbons, the carbons bearing the hydroxyamino groups, and the other aromatic carbons.
No specific, experimentally determined NMR data for this compound is publicly available.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀N₂O₄), the exact mass could be determined, and the fragmentation pattern would provide further structural confirmation.
No specific mass spectrometry data for this compound has been found in published literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of an anthraquinone (B42736) derivative is characterized by absorption bands related to its conjugated system. nih.govnih.gov The presence of hydroxyamino groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the parent anthraquinone molecule. nih.gov
While general principles of anthraquinone spectroscopy are well-documented, specific UV-Vis absorption data and photophysical properties for this compound are not available.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational modes. For this compound, characteristic vibrational bands would be expected for the O-H and N-H stretches of the hydroxyamino groups, the C=O stretch of the quinone, and the C=C stretches of the aromatic rings.
No experimentally recorded FT-IR spectrum for this compound is available in the reviewed literature.
Solid-State Structural Determination via X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the hydroxyamino groups. While crystallographic data exists for other 1,5-substituted anthraquinone derivatives, this information cannot be extrapolated to definitively describe the crystal structure of the target compound.
There are no published reports containing X-ray crystallographic data for this compound.
Theoretical and Computational Investigations of 1,5 Bis Hydroxyamino Anthracene 9,10 Dione
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of 1,5-Bis(hydroxyamino)anthracene-9,10-dione. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for studying substituted anthraquinones due to its favorable balance between accuracy and computational cost. researchgate.netmdpi.comuclouvain.be For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, would be employed to optimize the ground-state molecular geometry. researchgate.net These calculations help determine key structural parameters such as bond lengths, bond angles, and dihedral angles, confirming the planarity of the anthraquinone (B42736) core and the orientation of the hydroxyamino substituents.
Furthermore, DFT is used to analyze the electronic properties by calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. mdpi.com For substituted anthraquinones, the HOMO is typically localized on the electron-donating groups and the aromatic rings, while the LUMO is centered on the electron-accepting quinone core. The introduction of electron-donating hydroxyamino groups at the 1 and 5 positions is expected to raise the HOMO energy and lower the HOMO-LUMO gap compared to the parent anthraquinone molecule.
Table 1: Representative Data from DFT Calculations on Substituted Anthraquinones
This table presents typical data obtained from DFT calculations for illustrative purposes, based on studies of similar anthraquinone derivatives.
| Computational Method | Parameter | Calculated Value | Significance |
| DFT/B3LYP/6-31G | HOMO Energy | -5.8 eV | Indicates electron-donating capacity |
| DFT/B3LYP/6-31G | LUMO Energy | -2.9 eV | Indicates electron-accepting capacity |
| DFT/B3LYP/6-31G* | HOMO-LUMO Gap | 2.9 eV | Relates to chemical reactivity and electronic transitions |
While DFT is a powerful tool, more advanced and computationally intensive methods are sometimes required for higher accuracy, especially for calculating excited states or systems with significant electron correlation. Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry. The Domain-based Local Pair Natural Orbital (DLPNO) implementation of CCSD(T) makes these high-level calculations feasible for larger molecules like this compound.
These methods could be used to benchmark the results obtained from DFT, providing a more accurate prediction of interaction energies, reaction barriers, and excited state properties. However, specific applications of DLPNO-CCSD(T) to this compound are not prominently documented in existing literature, representing an area for future research.
Prediction of Chemical Reactivity and Redox Potentials
Computational methods are instrumental in predicting the chemical reactivity and electrochemical properties of anthraquinone derivatives. acs.orgsdu.dkresearchgate.net The redox potential is a key characteristic, particularly for applications in areas like redox flow batteries or as electrochemical mediators. rsc.org
DFT calculations are commonly used to predict the redox potentials of quinones. acs.orgsdu.dk The reduction potential is directly related to the LUMO energy; a lower LUMO energy facilitates the acceptance of an electron, corresponding to a higher (more positive) reduction potential. acs.orgresearchgate.net The introduction of electron-donating groups like hydroxyamino (-NHOH) is generally expected to increase the electron density on the anthraquinone core, which in turn raises the LUMO energy and thus lowers the reduction potential compared to the unsubstituted parent compound.
Quantum chemical studies on numerous anthraquinone derivatives have established a linear relationship between the computed LUMO energy and the experimentally measured reduction potential, allowing for the rapid screening of new candidate molecules. acs.orgresearchgate.net For this compound, theoretical calculations would involve modeling the one- and two-electron reduction steps and calculating the associated free energy changes in a solvent model to predict the formal redox potentials. nih.gov
Table 2: Predicted Electrochemical Properties for a Generic Substituted Anthraquinone
This table illustrates the type of data generated from computational predictions of redox potentials, based on general findings for the anthraquinone class.
| Property | Predicted Value (vs. SHE) | Computational Approach | Influencing Factors |
| First Reduction Potential (E°) | -0.45 V | DFT with solvation model | Nature and position of substituents, solvent polarity |
| Second Reduction Potential (E°) | -0.95 V | DFT with solvation model | Electrostatic repulsion in the dianion, solvent effects |
Molecular Modeling of Non-Covalent Interactions
Non-covalent interactions play a crucial role in the solid-state structure, crystal packing, and intermolecular associations of molecules like this compound. nih.govnih.govmdpi.com These interactions, though weaker than covalent bonds, govern the material's physical properties and its interactions in biological systems.
Molecular modeling can be used to study various types of non-covalent interactions, including:
Hydrogen Bonding: The hydroxyamino groups are capable of acting as both hydrogen bond donors (-OH) and acceptors (-N-), leading to the formation of strong intermolecular hydrogen bonds that can dictate the crystal lattice structure.
π-π Stacking: The large, planar aromatic system of the anthraquinone core facilitates π-π stacking interactions between adjacent molecules. These interactions are a significant driving force in the formation of ordered solid-state structures. mdpi.com
Computational techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the crystalline state. rsc.org Furthermore, quantum theory of atoms in molecules (QTAIM) provides a rigorous method for identifying and characterizing non-covalent interactions based on the topology of the electron density. nih.gov
Simulation of Spectroscopic Signatures and Electronic Transitions
Computational chemistry is widely used to simulate and interpret the spectroscopic properties of organic dyes. psu.edu Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-visible absorption spectra of anthraquinone derivatives. researchgate.netmdpi.comacs.orgresearchgate.net
By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). uclouvain.beacs.orgresearchgate.net The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. acs.org For this compound, the primary visible absorption band is expected to arise from a π → π* intramolecular charge transfer (ICT) transition, from the electron-rich hydroxyamino groups and phenyl rings (HOMO) to the electron-deficient quinone core (LUMO). acs.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining results that correlate well with experimental spectra measured in solution. mdpi.com
Table 3: Simulated Spectroscopic Data for a Generic Amino-Substituted Anthraquinone
This table provides an example of data obtained from TD-DFT calculations to predict UV-Vis spectra.
| Parameter | Predicted Value | Computational Method | Transition Type |
| λmax (Visible) | 485 nm | TD-DFT (ωB97XD/6-31G) | HOMO → LUMO (π → π ICT) |
| Oscillator Strength (f) | 0.25 | TD-DFT (ωB97XD/6-31G) | Proportional to absorption intensity |
| Excitation Energy | 2.56 eV | TD-DFT (ωB97XD/6-31G) | Energy difference between ground and excited state |
Chemical Reactivity and Transformation Studies of 1,5 Bis Hydroxyamino Anthracene 9,10 Dione
Redox Chemistry and Electron Transfer Properties
The redox behavior of 1,5-Bis(hydroxyamino)anthracene-9,10-dione is complex, involving both the anthraquinone (B42736) scaffold and the hydroxyamino groups. The anthraquinone core is a well-known redox-active moiety, capable of undergoing reversible two-electron reduction to form the corresponding hydroquinone. The presence of electron-donating groups, such as hydroxyamino, is known to lower the reduction potential of the quinone system. researchgate.net
Photoinduced electron transfer is also a significant property of substituted anthraquinones. acs.orgrsc.org Upon photoexcitation, the anthraquinone moiety can act as an electron acceptor, with electron transfer potentially occurring from a suitable donor. acs.orgnih.gov In the case of this compound, intramolecular electron transfer processes may be possible, influencing its photochemical pathways. The efficiency of such processes is highly dependent on the molecular structure and environment. anl.gov
Table 1: Influence of Substituents on Redox Potentials of Anthraquinone Derivatives
| Compound | Substituent | Effect on Redox Potential | Reference |
| Anthraquinone | None | Baseline | researchgate.net |
| 1,5-Dihydroxyanthraquinone (B121750) | -OH (Electron-donating) | Lowers potential | nih.gov |
| 1-Aminoanthraquinone | -NH₂ (Electron-donating) | Lowers potential | aip.org |
| This compound | -NHOH (Electron-donating) | Predicted to lower potential | N/A |
Note: This table illustrates general trends. Specific redox potential values for this compound are not available in the reviewed literature.
Functional Group Interconversions of the Hydroxyamino Moiety
The hydroxyamino (-NHOH) group is a versatile functional group that can undergo several key transformations. wikipedia.org Its reactivity is central to the chemical derivatization of this compound.
Oxidation: The hydroxyamino group can be selectively oxidized. Mild oxidation typically yields the corresponding nitroso (-NO) derivative. More vigorous oxidation can further convert the nitroso group to a nitro (-NO₂) group. This stepwise oxidation allows for the fine-tuning of the electronic properties of the anthraquinone core. iris-biotech.dechimia.ch
Reduction: The hydroxyamino group can be reduced to the corresponding primary amine (-NH₂). nih.gov This conversion of this compound would yield 1,5-diaminoanthracene-9,10-dione, a well-studied class of compounds.
Reactions with Carbonyls: Like other primary hydroxylamines, the -NHOH moiety readily reacts with aldehydes and ketones to form oximes (C=N-OH). iris-biotech.dewikipedia.org This reaction could be used to link the anthraquinone core to other molecules or for purification purposes.
Alkylation and Acylation: The hydroxyamino group can be alkylated or acylated at either the nitrogen or the oxygen atom, leading to N-substituted or O-substituted derivatives, respectively. wikipedia.org These reactions provide pathways to a wide range of derivatives with modified properties.
Table 2: Potential Interconversions of the Hydroxyamino Group
| Reagent/Condition | Transformation Product | Resulting Functional Group |
| Mild Oxidizing Agent (e.g., MnO₂) | 1,5-Dinitrosoanthracene-9,10-dione | Nitroso (-NO) |
| Strong Oxidizing Agent (e.g., H₂O₂) | 1,5-Dinitroanthracene-9,10-dione | Nitro (-NO₂) |
| Reducing Agent (e.g., Zn/HCl) | 1,5-Diaminoanthracene-9,10-dione | Amino (-NH₂) |
| Aldehyde/Ketone (R₂C=O) | Bis-oxime derivative | Oxime (-N(OH)=CR₂) |
| Alkyl Halide (R-X) | N- and/or O-alkylated derivatives | Alkoxyamino (-O-R) / N-alkyl-N-hydroxyamino (-N(R)OH) |
Photochemical Reactivity and Photostability
The photochemistry of anthraquinone derivatives is a field of significant interest due to their use as dyes and photosensitizers. researchgate.net The parent anthraquinone molecule can undergo various photochemical reactions, including photoreduction and photocyclization. The stability and reaction pathways are highly influenced by the nature and position of substituents. rsc.orgnih.gov
The hydroxyamino groups in this compound are expected to significantly influence its photophysical properties. Electron-donating groups can alter the energy levels of the excited states and may introduce new photochemical reaction channels. nih.gov Studies on other anthraquinone derivatives have shown that some substituents can lead to reversible photodegradation, a phenomenon also known as self-healing. rsc.orgarxiv.org
The photostability of the compound will depend on its susceptibility to photodegradation. Common degradation pathways for anthraquinone dyes involve reactions with reactive oxygen species (ROS) generated under irradiation or direct photolytic cleavage. ajol.inforesearchgate.net The presence of the readily oxidizable hydroxyamino group might render the molecule more susceptible to photo-oxidative degradation compared to more robust derivatives like dihydroxyanthraquinones. rsc.orgnih.gov
Reaction Mechanisms with Electrophiles and Nucleophiles
Electrophilic Substitution: The anthraquinone core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. masterorganicchemistry.comlibretexts.org However, the 1,5-Bis(hydroxyamino) groups are powerful activating, ortho-, para-directing groups. byjus.com This creates a conflict in reactivity. The strong activation by the -NHOH groups would direct incoming electrophiles to the 2, 4, 6, and 8 positions. Despite this activation, harsh conditions are often required for electrophilic substitution on the anthraquinone ring.
Nucleophilic Substitution: Nucleophilic substitution is a more common reaction for functionalizing the anthraquinone skeleton, particularly when leaving groups (like halogens) are present. mdpi.comnih.gov In the case of this compound, the hydroxyamino groups themselves are not good leaving groups. However, the molecule can react with nucleophiles. For instance, in related dihydroxybenzoquinones, reactions with nucleophiles like amines and thiols can proceed via either direct ipso-substitution or an addition-elimination mechanism. rsc.org The specific pathway is dependent on the nucleophile and reaction conditions. Given the electron-rich nature of the rings due to the hydroxyamino groups, nucleophilic attack on the carbon atoms of the aromatic ring is generally disfavored unless other activating factors are present.
Structure Activity Relationship Sar Studies in Non Biological Contexts
Correlating Structural Features with Spectroscopic and Photophysical Properties
The spectroscopic and photophysical characteristics of anthraquinone (B42736) derivatives are intrinsically linked to their extended π-conjugated system. The parent anthracene (B1667546) core possesses inherent luminescent properties. mdpi.com However, the introduction of carbonyl groups to form the anthraquinone structure, and the subsequent addition of substituents like the hydroxyamino groups, profoundly alters how the molecule interacts with light.
The color and photophysical behavior of compounds like 1,5-Bis(hydroxyamino)anthracene-9,10-dione are governed by electronic transitions within the molecule, primarily π→π* and n→π* transitions. The hydroxyamino groups (-NHOH) at the 1 and 5 positions act as auxochromes, which are groups that modify the light-absorbing properties of the chromophore (the anthraquinone core). These groups have a dual nature: the amino part is electron-donating, while the hydroxyl part can also participate in electronic effects and hydrogen bonding.
This electron-donating character extends the conjugation of the system, which typically leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) compared to unsubstituted anthraquinone. This shift moves the absorption from the UV region towards or into the visible spectrum, imparting color to the compound. cymitquimica.com For instance, related compounds with amino-type substituents, such as 1,4-bis[(1-methylethyl)amino]-9,10-anthracenedione, are noted for their deep color due to their conjugated system absorbing light in the visible spectrum. cymitquimica.com The specific position of the substituents is also crucial, as it affects the geometry and electronic distribution of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the energy of electronic transitions and thus the observed color and potential for fluorescence. mdpi.com
Influence of Substituents on Redox Behavior and Electrochemical Properties
The redox behavior of anthraquinones is one of their most defining features, making them valuable for applications in materials science, such as in batteries. sdu.dk The core 9,10-anthracenedione moiety can undergo two reversible one-electron reductions, first to a radical anion and then to a dianion. nih.gov The potential at which these reductions occur is highly sensitive to the nature and position of substituents on the aromatic rings.
The hydroxyamino groups in this compound are expected to act as electron-donating groups (EDGs). According to computational and experimental studies on substituted anthraquinones, EDGs increase the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sdu.dknih.gov An increase in the LUMO energy makes the molecule more difficult to reduce. Consequently, the reduction potentials of this compound would be shifted to more negative values compared to the unsubstituted parent compound.
Systematic studies on other anthraquinone derivatives confirm this trend. For example, functionalization with electron-donating -NH2 groups has been shown to lower the redox potential. sdu.dk Conversely, attaching electron-withdrawing groups (EWGs) like cyano (-CN) groups decreases the LUMO energy, making reduction easier and resulting in a higher (less negative) redox potential. sdu.dk
The table below, derived from studies on related compounds, illustrates the general effect of substituents on the redox potential of quinone-based systems.
| Compound Type | Substituent Type | Effect on LUMO Energy | Effect on Redox Potential (E°) |
|---|---|---|---|
| Anthraquinone Derivative | None (Unsubstituted) | Reference Value | Reference Value |
| Anthraquinone Derivative | Electron-Donating Group (e.g., -NH₂, -NHOH) | Increases | Decreases (Becomes more negative) |
| Anthraquinone Derivative | Electron-Withdrawing Group (e.g., -CN) | Decreases | Increases (Becomes less negative) |
This interactive table summarizes the general trends observed for substituted anthraquinones based on published research findings. sdu.dknih.gov
Modulating Chemical Reactivity through Targeted Structural Design
The chemical reactivity of the anthraquinone scaffold is significantly influenced by the electron-withdrawing nature of its two carbonyl groups, which deactivates the aromatic rings towards electrophilic substitution reactions. colab.ws However, the introduction of activating groups can overcome this deactivation.
The hydroxyamino groups at the 1 and 5 positions are strong activating groups due to the electron-donating nature of the nitrogen atom. This increases the electron density on the aromatic rings, making them more susceptible to electrophilic attack than the parent anthraquinone. The directing effect of these substituents would likely favor substitution at the ortho and para positions (e.g., positions 2, 4, 6, and 8). Furthermore, the proximity of the substituents to the carbonyl groups (the peri-positions) can lead to steric hindrance or facilitate reactions through coordination with an attacking species, influencing the regioselectivity of further functionalization. colab.ws For example, in some anthraquinone reactions, the coordination of an attacking species with a carbonyl oxygen atom can direct substitution to the adjacent α-position. colab.ws Targeted structural design, therefore, involves leveraging these activating and directing effects to synthesize new derivatives with tailored properties.
SAR for Applications in Materials Science and Chemical Sensing
The tunable properties of anthraquinone derivatives make them promising candidates for advanced materials and chemical sensors. The SAR principles discussed provide a roadmap for designing molecules for specific functions.
Materials Science: The redox properties are central to applications in energy storage. By modifying the substituents, the redox potential of the anthraquinone core can be precisely tuned to match the requirements for cathode materials in rechargeable batteries. sdu.dk The introduction of electron-donating groups like -NHOH lowers the potential, while electron-withdrawing groups raise it. This allows for the rational design of molecules with specific electrochemical characteristics.
Chemical Sensing: The photophysical properties of anthraquinone derivatives can be exploited for chemical sensing. cymitquimica.com The fluorescence of a molecule can be quenched or enhanced upon binding to a specific analyte. The hydroxyamino groups in this compound could act as binding sites for metal ions or other guest molecules. Such an interaction would perturb the electronic structure of the anthraquinone system, leading to a detectable change in its absorption or emission spectrum. By strategically designing the substituent groups, sensors with high selectivity and sensitivity for target analytes can be developed. For example, heterocyclic derivatives of anthraquinone are considered a promising class for analog-based design. nih.gov
Applications in Advanced Chemical and Material Science
Utilization in Functional Dyes and Pigments as Chemical Precursors and Chromophores
The anthracene-9,10-dione (anthraquinone) structure is a fundamental chromophore, forming the basis for a vast array of synthetic dyes and pigments. The color and properties of these compounds are highly dependent on the nature and position of substituent groups on the aromatic rings. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, are known to cause a bathochromic (red) shift in the absorption spectrum, deepening the color. researchgate.net
The presence of two hydroxyamino groups at the 1 and 5 positions of the 1,5-Bis(hydroxyamino)anthracene-9,10-dione molecule would be expected to significantly influence its electronic absorption properties. These substituents can engage in intramolecular hydrogen bonding with the adjacent carbonyl groups, a feature known to impact the molecule's photophysical characteristics and stability. psu.edu This makes the compound a promising candidate as a dye itself or as a key intermediate in the synthesis of more complex colorants. Its structure suggests it could be used to produce dyes with deep colors, potentially in the blue or green spectrum, similar to other 1,4- and 1,5-substituted anthraquinone (B42736) dyes. cymitquimica.com
Role in Energy Conversion and Storage Systems
The reversible redox chemistry of the quinone functional groups makes the anthraquinone skeleton a highly attractive candidate for applications in organic electronics and energy storage.
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most studied classes of molecules for the negative electrolyte (anolyte). scilit.com The core anthraquinone unit undergoes a stable, two-electron, two-proton redox reaction. The performance of these batteries, including their voltage, solubility, and stability, can be precisely tuned by modifying the substituents on the anthraquinone core. acs.org
For example, the introduction of electron-donating groups can adjust the redox potential, while adding hydrophilic groups like sulfonic acids or quaternary ammonium (B1175870) salts can dramatically increase water solubility. scilit.comrsc.orgresearchgate.net While this compound has not been explicitly tested, its structure is analogous to other derivatives that have shown significant promise. The hydroxyamino groups would likely modulate the redox potential and could be further functionalized to enhance solubility. Research on related compounds demonstrates the potential of this molecular family in creating cost-effective and non-corrosive energy storage systems. rsc.org
Performance of Anthraquinone Analogs in Redox Flow Batteries
| Compound | Redox Potential (vs. SHE) | Solubility | Key Findings | Reference |
|---|---|---|---|---|
| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | -0.56 V in 1M KOH | 1.3 M at pH 14 | Demonstrates high solubility and a low capacity fade rate of 0.03% per day. | rsc.org |
| 2,2′-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethan-1-aminium)dichloride (BDEAQCl2) | -0.554 V in pH-neutral electrolyte | ~1.2 M in H2O | Designed for pH-neutral AORFBs, showing rapid electrochemical kinetics. | rsc.org |
| Anthraquinone-2-sulfonic acid (AQS) | Lower than AQDS | High | Stable against bromine and upon reduction, enabling a higher open-circuit potential in a quinone-bromide flow cell. | scilit.com |
Anthraquinone derivatives are recognized for their potential as n-type organic semiconductors, a class of materials that is less common than p-type counterparts but crucial for developing complementary organic electronic circuits. The electron-accepting nature of the anthraquinone core, combined with its rigid, planar structure, facilitates electron transport.
Functionalization of the anthraquinone core is a key strategy for tuning its electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is critical for efficient electron injection and transport. nih.gov The introduction of substituents can also influence the solid-state packing of the molecules, which directly impacts charge mobility. The hydroxyamino groups in this compound, with their specific electronic and hydrogen-bonding characteristics, could be leveraged to fine-tune these properties for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Advanced Chemical Synthesis and Catalysis
The reactivity of the anthraquinone core and its substituents makes it a versatile platform in organic synthesis.
Functionalized anthraquinones serve as foundational building blocks for the synthesis of more complex molecules, including natural products, pharmaceuticals, and advanced materials. nih.gov The hydroxyamino groups of this compound offer reactive sites for a variety of chemical transformations. They could be oxidized to nitroso or nitro groups, or participate in condensation reactions to form heterocyclic structures fused to the anthraquinone framework. This versatility makes the compound a valuable precursor for creating larger, tailor-made molecular architectures with specific functions, such as ligands for coordination chemistry or components of supramolecular assemblies. researchgate.netcardiff.ac.uk
Certain anthraquinone derivatives have been identified as highly effective photoinitiators, capable of initiating polymerization reactions upon exposure to visible light, such as from household LED bulbs. rsc.orgflinders.edu.au This is a significant advantage for applications in coatings, 3D printing, and biomedical materials, where avoiding high-energy UV light is desirable. nih.gov The photoinitiation mechanism typically involves the anthraquinone derivative absorbing light, reaching an excited triplet state, and then interacting with other molecules (a co-initiator) to generate reactive species (radicals or cations) that start the polymerization chain reaction. biointerfaceresearch.com
Studies on dihydroxyanthraquinone isomers, such as 1,5-dihydroxyanthraquinone (B121750), have shown that they can be effective photoinitiators for both free radical and cationic polymerizations. rsc.org The position of the substituents significantly influences the efficiency of the process. rsc.org Given these findings, this compound is a strong candidate for investigation as a visible-light photoinitiator.
Photoinitiation Efficiency of Anthraquinone Analogs
| Photoinitiator | Polymerization Type | Light Source | Key Findings | Reference |
|---|---|---|---|---|
| 1,5-Dihydroxyanthraquinone (1,5-DHAQ) | Free Radical & Cationic | Blue LED | Acts as a versatile photoinitiator when combined with various additives. | rsc.org |
| 1,8-Dihydroxyanthraquinone (1,8-DHAQ) | Free Radical & Cationic | Blue LED | Exhibits the highest photoinitiating ability among several tested dihydroxyanthraquinone isomers. | rsc.org |
| 1-Amino-4-hydroxy-, 1,4-diamino-, and 1,5-diamino-9,10-anthracenediones | Multicolor Systems | LED | Have been successfully used in multicolor photoinitiator systems. | biointerfaceresearch.com |
Environmental Chemistry Applications
Following a comprehensive review of scientific literature and chemical databases, there is currently no available research specifically detailing the application of this compound in the field of environmental chemistry. The subsequent subsections on wastewater treatment and antifouling agents reflect this lack of specific data for the compound of interest.
Antifouling Agents
Similarly, the potential for this compound to be used as an antifouling agent has not been reported in the available scientific literature. Research into antifouling applications of other related chemical structures does not provide specific evidence for the activity of this particular compound.
Analytical Reagents and Chemical Sensors
Synthesis and Investigation of Novel 1,5 Bis Hydroxyamino Anthracene 9,10 Dione Derivatives and Analogues
Design Principles for New Hydroxyaminoanthracenedione Analogues
The design of new hydroxyaminoanthracenedione analogues is guided by the goal of fine-tuning their chemical and physical properties through precise structural modifications. A primary principle involves modulating the electronic characteristics of the anthraquinone (B42736) core. The introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic rings can alter the molecule's redox potential and spectroscopic properties.
Another key design consideration is the modification of the side chains to influence solubility and intermolecular interactions. For instance, attaching hydrophilic or hydrophobic moieties to the hydroxyamino groups can control the compound's behavior in different solvent systems. The spatial arrangement and steric bulk of substituents are also critical, as they can dictate the molecule's ability to interact with other molecules or self-assemble into larger structures. In the broader class of amino-anthracenediones, structural modifications have been successfully employed to create compounds with specific biological activities, such as antitumor agents. biointerfaceresearch.com The principles from these studies, such as altering side chains to influence DNA intercalation or enzyme inhibition, can be adapted for the design of new hydroxyamino analogues with targeted chemical functionalities. biointerfaceresearch.com
Strategies for Modifying the Anthracene (B1667546) Core and Hydroxyamino Functionalities
Modifying the 1,5-Bis(hydroxyamino)anthracene-9,10-dione structure can be approached by targeting either the central anthracene core or the peripheral hydroxyamino groups.
Modification of the Anthracene Core: A common strategy for altering the anthracene core is through nucleophilic substitution reactions. Starting with a halogenated anthraquinone precursor, such as a dichloro- or difluoroanthracenedione, allows for the introduction of a variety of functional groups. For example, amination reactions using alkylamines or aniline can readily displace chlorine atoms on the core. Similarly, thiolation with reagents like ethanethiol or thiophenol can be used to introduce sulfanyl groups. These substitutions directly impact the electronic nature and reactivity of the aromatic system.
Modification of Hydroxyamino Functionalities: The hydroxyamino groups themselves are prime targets for modification. One strategy involves forming linkages with other molecules, such as heterocyclic compounds. For instance, creating carboxamide linkages between an amino-anthraquinone and moieties like 1H-pyrrole-2-carboxylic acid or 1H-benzimidazole-2-carboxylic acid has been demonstrated as an effective way to generate novel derivatives. impactfactor.org This approach allows for the introduction of diverse chemical properties by varying the attached heterocyclic unit. impactfactor.org Further functionalization can be achieved through reactions like glycosylation, where sugar moieties are attached to the amino groups, a technique catalyzed by Lewis acids such as indium bromide.
Synthesis of Poly-substituted and Condensed Hydroxyaminoanthracenediones
The synthesis of more complex, poly-substituted hydroxyaminoanthracenediones typically begins with a pre-functionalized anthraquinone starting material. A versatile precursor is a dihydroxy-dichloroanthracene-9,10-dione, which allows for sequential or one-pot substitution reactions.
A general synthetic route involves the reaction of a compound like 1,4-dichloro-5,8-dihydroxyanthracene-9,10-dione with various nucleophiles. The chlorine atoms can be substituted by alkylamino groups through refluxing in a solvent like ethanol or N,N-dimethylformamide (DMF) with the desired amine (e.g., n-propylamine, isobutylamine). Subsequent reactions can then target the remaining positions or the newly introduced functional groups. For instance, the resulting bis(alkylamino)-dichloro derivatives can undergo further substitution with thiols to produce bis(alkylamino)-bis(sulfanyl)anthracene-9,10-diones. The choice of solvent can be critical for yield; reactions with potassium thiophenoxide, for example, show improved yields when conducted in DMF compared to ethanol.
Below is a table summarizing typical reaction conditions for the synthesis of substituted anthracene-9,10-dione derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
| Fluorination | KF–NaF mixture, 100 g scale | 77% | Converts dichlorophthalic anhydride to difluorophthalic anhydride. |
| Amination (Alkyl) | Alkylamines, reflux in ethanol or DMF | 50–70% | Efficiently substitutes chlorine atoms with alkylamino groups. |
| Amination (Aryl) | Aniline + boric acid, reflux | ~60% | Used for the formation of phenylamino derivatives. |
| Thiolation | Potassium thiophenoxide in refluxing DMF | 66% | Substitutes chlorine atoms with sulfanyl groups. |
Impact of Structural Variations on Chemical and Spectroscopic Behavior
Structural modifications to the anthracene-9,10-dione framework have a profound impact on the molecule's chemical and spectroscopic properties. These changes are primarily driven by alterations in the electronic structure and molecular geometry.
The introduction of substituents on the N-atoms of aminoanthracenes significantly influences the frontier molecular orbitals. nih.gov The extent of mixing between the orbitals localized on the amine groups and those on the anthrylene core dictates the electronic behavior. nih.gov For example, different N-substituents can cause significant structural changes in the oxidized state of the molecule; some derivatives remain planar after oxidation, while others adopt a distorted, butterfly-like structure. nih.gov
These electronic perturbations are directly reflected in the molecule's spectroscopic behavior. The absorption spectrum of anthraquinone derivatives is complex, with bands arising from both benzenoid and quinonoid transitions. nih.gov The position and intensity of the maximum absorption wavelength (λmax) in the visible spectrum are highly sensitive to substitution. Computational studies on 1,4-diNHPh-9,10-anthraquinones have shown that chemical substitutions can lead to significant shifts in λmax. researchgate.net Depending on the nature and position of the substituent, both bathochromic (red shifts) of up to +120 nm and hypsochromic (blue shifts) of up to -13 nm have been calculated. researchgate.net The formation of additional hydrogen bonds between substituents and the chromophore can induce the largest bathochromic shifts. researchgate.net
The following table summarizes the observed impact of structural variations on key properties.
| Structural Variation | Impact on Properties | Spectroscopic Effect |
| N-Substituents | Alters mixing of amine and anthrylene orbitals, influences molecular geometry upon oxidation. nih.gov | Affects electronic transitions and overall spectral shape. |
| Substituents on Phenyl Rings | Modifies electron density of the core. | Causes bathochromic or hypsochromic shifts in λmax. researchgate.net |
| Intramolecular H-Bonds | Stabilizes electronic states. | Can lead to large bathochromic (red) shifts in absorption. researchgate.net |
Future Research Horizons for this compound: A Roadmap for Scientific Exploration
Introduction
The field of materials science and chemical technology is in a constant state of evolution, driven by the pursuit of novel molecules with unique properties and functionalities. Within this landscape, this compound emerges as a compound of significant interest, poised at the intersection of established quinone chemistry and the largely untapped potential of the hydroxyamino functional group. While the parent anthracene-9,10-dione scaffold is well-explored, the introduction of hydroxyamino substituents at the 1 and 5 positions opens up a new frontier of chemical possibilities. This article outlines key future research directions and unexplored avenues for this promising, yet understudied, molecule, providing a strategic framework for its scientific investigation. The proposed research trajectories are designed to unlock the full potential of this compound, paving the way for its application in a diverse range of advanced technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
